molecular formula C10H12ClNO B3031298 n-(2-Chloroethyl)-2-phenylacetamide CAS No. 23547-02-6

n-(2-Chloroethyl)-2-phenylacetamide

Cat. No.: B3031298
CAS No.: 23547-02-6
M. Wt: 197.66 g/mol
InChI Key: NBUBQXOXBBMHEY-UHFFFAOYSA-N
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Description

n-(2-Chloroethyl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group attached to the nitrogen atom and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chloroethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: n-(2-Chloroethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-phenylacetic acid and 2-chloroethylamine.

    Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Products such as n-(2-azidoethyl)-2-phenylacetamide or n-(2-thiocyanatoethyl)-2-phenylacetamide.

    Hydrolysis: 2-phenylacetic acid and 2-chloroethylamine.

    Oxidation: Phenolic derivatives of this compound.

Scientific Research Applications

Chemistry: n-(2-Chloroethyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of n-(2-Chloroethyl)-2-phenylacetamide involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This property is particularly relevant in the context of anticancer research, where such modifications can inhibit the growth of cancer cells.

Comparison with Similar Compounds

    n-(2-Chloroethyl)-n-nitrosoureas: These compounds also contain a chloroethyl group and are used in cancer treatment due to their ability to alkylate DNA.

    2-Phenylacetamide: Lacks the chloroethyl group but shares the phenylacetamide moiety, making it less reactive in certain chemical reactions.

Uniqueness: n-(2-Chloroethyl)-2-phenylacetamide is unique due to the presence of both the chloroethyl and phenylacetamide groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBQXOXBBMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946310
Record name N-(2-Chloroethyl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23547-02-6
Record name NSC126129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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